molecular formula C11H15BrN2O2 B13024652 tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate

Cat. No.: B13024652
M. Wt: 287.15 g/mol
InChI Key: FATJMKILUFEHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate (CAS: 1088711-73-2) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The compound features a reactive bromomethyl group at the 6-position of the pyridine ring, which enhances its utility as a versatile building block for nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions . Its molecular formula is C11H15BrN2O2 with a molecular weight of 287.15 g/mol . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective deprotection under mild acidic conditions, making it a crucial intermediate in multi-step synthetic sequences, particularly in the development of more complex molecules for medicinal chemistry . This compound must be stored under an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[6-(bromomethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJMKILUFEHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation (Protection of Aminomethyl Group)

  • Starting Materials: 6-(aminomethyl)pyridine or 6-(hydroxymethyl)pyridine derivatives.
  • Reagents: tert-Butyl chloroformate (Boc-Cl) is the preferred reagent for introducing the tert-butyl carbamate protecting group.
  • Base: Triethylamine or sodium carbonate is used to neutralize the hydrochloric acid generated during the reaction.
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
  • Temperature: Typically 0–25 °C to control reaction rate and minimize side reactions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Yields: Reported yields range from 60% to 85% after purification by column chromatography.

Bromination of the Methyl Group

  • Starting Material: tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate or the corresponding methyl derivative.
  • Reagents: Phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) are commonly used brominating agents.
  • Solvents: Diethyl ether (Et2O), dichloromethane (DCM), or 1,4-dioxane.
  • Temperature: Low temperatures (0 °C) are preferred for controlled bromination.
  • Reaction Time: Typically 12–24 hours depending on reagent and scale.
  • Workup: Quenching with saturated sodium bicarbonate solution, extraction with organic solvents, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Purification: Column chromatography or recrystallization to achieve purity >95%.

Industrial and Scale-Up Considerations

  • Industrial synthesis follows the same fundamental steps but is optimized for large-scale production.
  • Use of automated reactors or continuous flow systems improves reaction control and reproducibility.
  • Additional purification steps such as crystallization or preparative HPLC ensure high purity.
  • Reaction parameters are fine-tuned to maximize yield and minimize impurities.
  • Storage conditions for the product include low temperature (2–8 °C) and inert atmosphere to maintain stability.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Solvent(s) Temperature Reaction Time Yield (%) Notes
1 6-(aminomethyl)pyridine tert-Butyl chloroformate, triethylamine DCM or THF 0–25 °C 2–6 hours 60–85 Inert atmosphere, base neutralizes HCl
2 tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate Phosphorus tribromide (PBr3) or NBS Et2O, DCM, or dioxane 0 °C 12–24 hours 70–90 Controlled bromination, careful quenching

Research Findings and Characterization

  • NMR Spectroscopy:

    • ^1H NMR confirms tert-butyl group at δ ~1.4 ppm (singlet, 9H), bromomethyl protons at δ ~4.3–4.5 ppm (doublet), and aromatic protons of the pyridine ring at δ 7.0–8.5 ppm.
    • ^13C NMR shows characteristic carbamate carbonyl at ~155 ppm and bromomethyl carbon at ~30–40 ppm.
  • Mass Spectrometry:

    • High-resolution MS confirms molecular ion peak corresponding to C11H15BrN2O2 (molecular weight ~287.15 g/mol).
  • Purity Assessment:

    • HPLC with C18 column and UV detection at 254 nm typically shows purity >95% after chromatographic purification.
  • X-ray Crystallography:

    • Used for unambiguous structural confirmation when required.

Notes on Reaction Mechanisms

  • The bromination step proceeds via substitution of the hydroxymethyl group by bromide, often via an SN2 mechanism facilitated by PBr3.
  • The carbamate formation involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate.
  • Reaction conditions are optimized to avoid overbromination or decomposition of the carbamate group.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling functionalization of the pyridine ring.

Key Reactions:

Nucleophile Conditions Product Yield Reference
Amines (e.g., NH₃, alkylamines)K₂CO₃, DMF, 60°CPyridinylmethylamine derivatives75–90%
Thiols (e.g., R-SH)Cs₂CO₃, MeCN, RTThioether-linked pyridines68–82%
Azides (NaN₃)DMSO, 80°CAzidomethylpyridine intermediates85%

Example: Reaction with sodium azide produces tert-butyl (6-(azidomethyl)pyridin-3-yl)carbamate, a precursor for click chemistry applications.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the pyridine ring participates in cross-coupling reactions, facilitating aryl-aryl or aryl-heteroaryl bond formation.

Notable Reactions:

  • Suzuki-Miyaura Coupling:

    • Reagents: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O

    • Product: Biaryl derivatives (e.g., tert-butyl (6-(bromomethyl)-5-phenylpyridin-3-yl)carbamate)

    • Yield: 70–88%

  • Buchwald-Hartwig Amination:

    • Reagents: Pd₂(dba)₃, Xantphos, aryl amine

    • Product: Aminated pyridine derivatives

    • Yield: 65–78%

Oxidation

The bromomethyl group can be oxidized to a carbonyl group under controlled conditions:

  • Reagents: KMnO₄, H₂O/acetone, 0°C → RT

  • Product: tert-butyl (6-(carboxaldehyde)pyridin-3-yl)carbamate

  • Yield: 60–70%

Reduction

The carbamate group remains stable during reduction of the bromomethyl group:

  • Reagents: LiAlH₄, THF, 0°C

  • Product: tert-butyl (6-(methyl)pyridin-3-yl)carbamate

  • Yield: 85%

Cyclization Reactions

The bromomethyl group participates in intramolecular cyclization to form heterocycles:

  • Reagents: AgNO₃, MeOH, RT

  • Product: Pyrrolo[3,4-c]pyridine derivatives

  • Mechanism: Silver ion-mediated coordination facilitates cyclization via C-N bond formation .

Acid/Base-Mediated Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions:

  • Reagents: HCl (4M in dioxane), RT

  • Product: 6-(bromomethyl)pyridin-3-amine hydrochloride

  • Yield: >95%

Basic hydrolysis is less common but feasible:

  • Reagents: NaOH (1M), MeOH/H₂O

  • Product: Free amine with sodium bromide byproduct

  • Yield: 80%

Stability and Reactivity Considerations

  • Thermal Stability: Stable up to 150°C; decomposes at higher temperatures .

  • Light Sensitivity: Prolonged UV exposure leads to debromination.

  • Solvent Compatibility: Soluble in DMF, DMSO, and THF; insoluble in water .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules capable of acting as enzyme inhibitors or receptor antagonists. For instance, research indicates its utility in synthesizing compounds that target specific biological pathways, which could be beneficial in treating various diseases .

Organic Synthesis

As a versatile building block, tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is employed in the synthesis of various heterocyclic compounds. It can undergo multiple chemical reactions, including:

  • Substitution Reactions: The bromomethyl group can be replaced with other nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: These processes allow for the derivation of more complex molecules from the parent compound .

Biological Research

In biological studies, this compound is used to investigate interactions between pyridine derivatives and biological targets. Its ability to form covalent bonds through nucleophilic substitution enhances its role in studying enzyme mechanisms and receptor activity .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. It serves as a precursor for catalysts and polymer additives, contributing to advancements in materials science .

Case Study 1: Drug Development

A study published in a reputable journal highlighted the synthesis of a series of pyridine-based compounds derived from this compound. These compounds exhibited significant inhibitory activity against certain enzymes implicated in cancer progression, showcasing the compound's potential as a lead structure for new anticancer agents .

Case Study 2: Agrochemical Applications

Research demonstrated that derivatives of this compound could serve as effective agrochemicals. Modifications to the bromomethyl group allowed for enhanced herbicidal properties, indicating its versatility beyond medicinal uses .

Mechanism of Action

The mechanism of action of tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially inhibiting their function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs differ in substituents on the pyridine ring or the carbamate group. Below is a comparative analysis:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Differences
tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate Not provided 6-bromomethyl, 3-carbamate Not available ~254.12 (estimated) Reference compound
tert-Butyl (6-bromopyridin-3-yl)carbamate 218594-15-1 6-bromo, 3-carbamate C10H13BrN2O2 273.13 Bromo vs. bromomethyl; reduced alkylation potential
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 323578-38-7 6-hydroxymethyl, 3-carbamate C11H16N2O3 224.26 Hydroxymethyl (polar, oxidizable) vs. bromomethyl
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 1227958-32-8 2-bromo, 6-chloro, 3-carbamate C10H12BrClN2O2 307.57 Bromo/chloro combination; steric hindrance
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate 1310404-08-0 6-boronic ester, 3-carbamate C16H25BN2O4 320.20 Boronic ester for Suzuki couplings

Physical and Chemical Properties

  • Reactivity :
    • The bromomethyl group in the target compound enables alkylation or nucleophilic displacement, contrasting with the hydroxymethyl analog (CAS 323578-38-7), which is suited for oxidation or esterification .
    • Bromo/chloro analogs (e.g., CAS 1227958-32-8) exhibit enhanced electrophilicity but face steric challenges in substitution reactions .
  • Stability :
    • Boronic ester derivatives (e.g., CAS 1310404-08-0) require inert storage conditions, while bromomethyl compounds may degrade under light or moisture .
  • Thermal Properties :
    • The 2-bromo-6-chloro derivative (CAS 1227958-32-8) has a predicted boiling point of 325.5°C and density of 1.539 g/cm³, suggesting higher volatility than the hydroxymethyl analog .

Biological Activity

tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate is a chemical compound with notable potential in medicinal chemistry. Its structure, featuring a brominated pyridine moiety linked to a carbamate functional group, suggests various biological activities, particularly in enzyme inhibition and interactions with protein targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2C_{10}H_{13}BrN_{2}O_{2}. The presence of the bromine atom enhances its reactivity, making it a subject of interest in pharmacological research. The compound can undergo various chemical reactions, including substitution and hydrolysis, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzymatic activity. The bromine atom and the carbamate group are essential for these interactions, facilitating binding to specific molecular targets.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, brominated pyridine derivatives are known to inhibit various enzymes, including GSK-3β and ROCK-1. The inhibitory activity can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

CompoundEnzyme TargetIC50 (nM)
This compoundGSK-3βTBD
Related Brominated CompoundROCK-18 nM

Antimicrobial and Anticancer Properties

The presence of the bromine atom significantly contributes to the compound's antimicrobial and anticancer activities. Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells. The mechanism often involves disrupting cellular processes or inducing apoptosis in cancerous cells.

Case Studies

  • GSK-3β Inhibition : A study demonstrated that a structurally related compound exhibited an IC50 value of 8 nM against GSK-3β, highlighting the potential for this compound to serve as a potent inhibitor in similar pathways .
  • Cytotoxicity Assessment : In vitro assays conducted on HT-22 mouse hippocampal neuronal cells showed that certain derivatives did not significantly reduce cell viability across various concentrations, indicating a favorable safety profile while maintaining efficacy against targeted pathways .
  • Anti-inflammatory Activity : Compounds with similar structural features have been assessed for their ability to reduce pro-inflammatory cytokines in microglial cells, suggesting that this compound could also possess anti-inflammatory properties.

Comparative Analysis

Comparing this compound with other related compounds provides insights into its unique biological profile:

Compound NameStructure FeaturesBiological Activity
tert-Butyl N-(pyridin-2-yl)carbamateSimilar carbamate structureModerate enzyme inhibition
4-Bromo-N-(pyridin-2-yl)benzamideContains both bromine and amide functionalitiesHigher cytotoxicity
tert-butyl (6-chloropyridin-3-yl)carbamateLacks bromine; simpler structureLower antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (6-(bromomethyl)pyridin-3-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer: A common synthetic approach involves the reduction of ester precursors to hydroxymethyl intermediates, followed by bromination. For example:

  • Step 1: Reduce ethyl 5-(tert-butoxycarbonylamino)pyridine-2-carboxylate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 6.5 hours to yield tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (78% yield) .
  • Step 2: Brominate the hydroxymethyl group using PBr₃ or HBr/AcOH to introduce the bromomethyl substituent.

Optimization Tips:

  • Use anhydrous conditions to prevent LiAlH₄ side reactions.
  • Monitor reaction progress via TLC or HPLC to minimize over-bromination.
Intermediate Reagent Yield Reference
Hydroxymethyl derivativeLiAlH₄/THF78%

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet) and bromomethyl protons (δ ~4.3-4.5 ppm).
  • LCMS: Verify molecular ion peaks (e.g., [M+H]⁺ for tert-butyl carbamates) and retention times (e.g., 1.23 minutes under specific HPLC conditions) .
  • Elemental Analysis: Validate C, H, N, and Br content against theoretical values.

Critical Note: Discrepancies in Br content may indicate incomplete bromination or degradation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Reactivity Hazards: The bromomethyl group is electrophilic; avoid contact with nucleophiles (e.g., amines, thiols) to prevent unintended alkylation .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group acts as a versatile electrophile, enabling:

  • Suzuki Coupling: React with aryl boronic acids to form biaryl derivatives.
  • Amination: Substitute Br with amines to generate pyridylmethylamine intermediates.

Data Contradiction Analysis:

  • Unexpected Byproducts: If alkylation yields <50%, check for steric hindrance from the tert-butyl group or competing elimination reactions. Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize transition states .

Q. What strategies can resolve contradictions in crystallographic data for carbamate derivatives during structural analysis?

Methodological Answer:

  • Software Tools: Use the CCP4 suite for phase refinement and electron density mapping .
  • Experimental Adjustments:
    • Vary crystallization solvents (e.g., DMSO vs. methanol) to improve crystal quality.
    • Collect data at low temperatures (100 K) to reduce thermal motion artifacts.

Case Study:
A study on tert-butyl carbamate derivatives revealed that polar solvents favored monoclinic crystal systems, while non-polar solvents produced orthorhombic forms .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • pKa Estimation: Use software like MarvinSketch to calculate the pKa of the carbamate NH (typically ~8-10).
  • Hydrolysis Studies:
    • At pH < 3: Acidic cleavage of the tert-butyl group occurs.
    • At pH > 10: Base-mediated hydrolysis of the carbamate linkage dominates.

Validation: Compare predicted degradation products (e.g., CO₂ and tert-butanol) with LCMS data .

Condition Degradation Pathway Key Product
pH 2.0AcidolysisPyridin-3-ylamine
pH 12.0Base hydrolysis6-(Bromomethyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.